molecular formula C12H20N2O3 B13530299 Tert-butyl3-(isocyanatomethyl)piperidine-1-carboxylate

Tert-butyl3-(isocyanatomethyl)piperidine-1-carboxylate

Cat. No.: B13530299
M. Wt: 240.30 g/mol
InChI Key: IKMSSFXSLLWZHV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(isocyanatomethyl)piperidine-1-carboxylate (C₁₂H₂₀N₂O₃, MW 240.30) is a piperidine-based compound functionalized with an isocyanate group (-NCO) and a tert-butyl carbamate (Boc) protecting group . The isocyanate moiety confers high reactivity, enabling its use in the synthesis of ureas, carbamates, and polymers. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic steps. This compound is primarily employed as a building block in medicinal chemistry for drug discovery, particularly in the development of protease inhibitors and kinase-targeted therapies .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(8-14)7-13-9-15/h10H,4-8H2,1-3H3

InChI Key

IKMSSFXSLLWZHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with a suitable isocyanate reagent . The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate include amines, alcohols, and water. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from reactions involving tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate depend on the specific reagents used. For example, reactions with amines yield ureas, while reactions with alcohols yield carbamates.

Scientific Research Applications

Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the synthesis of various derivatives and in the modification of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isocyanate-Containing Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Reactivity Reference
tert-Butyl 3-(isocyanatomethyl)piperidine-1-carboxylate C₁₂H₂₀N₂O₃ 240.30 -NCO, Boc-protected piperidine Drug intermediate, polymer synthesis
Isophorone diisocyanate (IPDI) C₁₂H₁₈N₂O₂ 222.28 Two -NCO groups on cyclohexane Polyurethane coatings, adhesives (high hydrolytic stability)
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane C₁₂H₁₈N₂O₂ 222.28 Two -NCO groups on branched cyclohexane Industrial polymers (resistance to UV and chemicals)
  • Key Differences :
    • Reactivity : IPDI and its analogues contain two -NCO groups, enabling cross-linking in polymer networks, whereas the tert-butyl 3-(isocyanatomethyl)piperidine derivative has a single -NCO group, limiting its use to linear polymer chains or stepwise drug synthesis .
    • Stability : The Boc group in the piperidine derivative reduces moisture sensitivity compared to aliphatic diisocyanates like IPDI, which require anhydrous handling .
    • Biological Relevance : The piperidine scaffold is pharmacologically privileged, making the tert-butyl derivative more suitable for drug development than IPDI, which is primarily industrial .

Boc-Protected Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Reference
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate C₁₁H₁₉N₅O₂ 253.30 Tetrazole, Boc-protected piperidine Antidiabetic (IC₅₀ = 7.12 µM)
tert-Butyl 3-hydroxypiperidine-1-carboxylate C₁₀H₁₉NO₃ 201.26 -OH, Boc-protected piperidine Intermediate for antipsychotic drugs
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 -NH₂, pyridine, Boc-protected piperidine Kinase inhibitor scaffolds
  • Key Differences: Functional Group Impact: The -NCO group in the target compound offers nucleophilic reactivity for urea/thiourea formation, while hydroxyl (-OH) or amino (-NH₂) derivatives are used for hydrogen bonding in enzyme inhibition . Pharmacokinetics: The tetrazole analogue exhibits antidiabetic activity due to its carboxylic acid bioisostere properties, whereas the isocyanate derivative’s reactivity may limit direct therapeutic use . Synthetic Utility: Boc-protected amino derivatives (e.g., tert-butyl 4-aminopiperidine carboxylates) are precursors for coupling reactions, whereas the isocyanate variant is typically terminal in synthesis .

Biological Activity

Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.29 g/mol
  • CAS Number : Not specified in the results but can be referenced through chemical databases.

Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is hypothesized to interact with various biological targets due to its isocyanate functional group, which is known for its reactivity with nucleophiles. This reactivity can lead to the formation of covalent bonds with amino acids in proteins, potentially altering their function and leading to various biological effects.

Biological Activity

The biological activity of this compound has been studied in several contexts:

  • Anticancer Activity : Preliminary studies suggest that tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in leukemia models, similar to other compounds that target protein kinase pathways .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders or other diseases where enzyme activity is dysregulated .

Case Studies and Research Findings

Several studies have explored the biological implications of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate:

  • Study on Cancer Cell Lines : A study demonstrated that the compound inhibited growth in acute lymphoblastic leukemia cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involved the activation of caspases and modulation of pro-apoptotic proteins .
  • Neuroprotection Research : In a model of neurodegeneration, this compound was found to reduce neuronal death and improve survival rates by modulating oxidative stress pathways, thus highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate, it can be compared with similar compounds:

Compound NameBiological ActivityMechanism
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylateAnticancer (inhibits AKT)Inhibits protein kinase B/AKT signaling
Tert-butyl 4-methylenepiperidine-1-carboxylateNeuroprotectiveModulates neurotransmitter release

Q & A

Basic: What are the recommended synthetic routes for Tert-butyl3-(isocyanatomethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves functionalizing the piperidine ring with an isocyanatomethyl group. A general approach includes:

Protection of the piperidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

Introduction of the isocyanatomethyl group via nucleophilic substitution or coupling reactions. For example, reacting a bromomethyl intermediate with sodium isocyanate in acetonitrile at 60°C .

Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Use anhydrous solvents to prevent hydrolysis of the isocyanate group.
  • Adjust stoichiometry to favor mono-substitution (e.g., 1.1:1 ratio of sodium isocyanate to bromomethyl precursor) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
The isocyanatomethyl group is reactive and potentially toxic. Key safety measures include:

  • Personal Protective Equipment (PPE):
    • Respiratory: Use NIOSH-certified respirators (e.g., OV/AG/P99 cartridges) for vapor protection .
    • Skin: Wear nitrile gloves and chemical-resistant lab coats.
    • Eyes: Safety goggles with side shields.
  • Ventilation: Conduct reactions in a fume hood with negative pressure.
  • Spill Management: Neutralize spills with damp sand or vermiculite; avoid water to prevent hydrolysis .
  • Storage: Store in airtight containers under nitrogen at –20°C to prevent degradation .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify piperidine ring protons (δ 1.2–3.5 ppm) and tert-butyl groups (δ 1.4 ppm, singlet) .
    • ¹³C NMR: Confirm the carbamate carbonyl (δ 155–160 ppm) and isocyanate carbon (δ 120–125 ppm) .
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z [M+H]⁺ ≈ 284.3 (calculated for C₁₂H₂₁N₂O₃).
  • Infrared Spectroscopy (IR): Detect isocyanate N=C=O stretch (~2270 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .

Advanced: How does the reactivity of the isocyanatomethyl group influence downstream applications in drug discovery?

Methodological Answer:
The isocyanate group reacts with amines, alcohols, and thiols, enabling:

  • Bioconjugation: Covalent binding to lysine residues in proteins for targeted drug delivery .
  • Polymer Synthesis: Cross-linking with diols to form polyurethanes for controlled-release formulations .
    Experimental Design:
  • Perform kinetic studies (e.g., UV-Vis monitoring at 250–300 nm) to quantify reaction rates with nucleophiles.
  • Use computational tools (e.g., DFT calculations) to predict regioselectivity in complex matrices .

Advanced: What strategies resolve contradictions in reported toxicity data for isocyanate-containing piperidine derivatives?

Methodological Answer:
Discrepancies often arise from differing impurity profiles or assay conditions. Mitigation strategies include:

Purity Assessment: Use HPLC-MS to verify compound integrity (>98% purity) .

Toxicity Assays:

  • In vitro: Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) across multiple cell lines.
  • In vivo: Conduct acute toxicity studies in rodents (OECD Guideline 423) with rigorous histopathology .

Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., PubChem, EPA DSSTox) to identify consensus thresholds .

Advanced: How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Use differential scanning calorimetry (DSC) to detect decomposition above 150°C .
  • Hydrolytic Stability: Incubate in buffers (pH 2–12) at 37°C; monitor via HPLC for degradation products (e.g., tert-butylamine) .
  • Light Sensitivity: Expose to UV light (254 nm) and track isocyanate depletion via IR .

Advanced: What mechanistic insights guide the design of analogs with improved pharmacological profiles?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to enhance metabolic stability .
    • Modify the isocyanate to a thiocyanate for reduced reactivity while retaining target engagement .
  • Computational Modeling:
    • Docking studies (e.g., AutoDock Vina) predict binding affinity to serine hydrolases or GPCRs .
    • MD simulations assess conformational flexibility in aqueous vs. lipid environments .

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